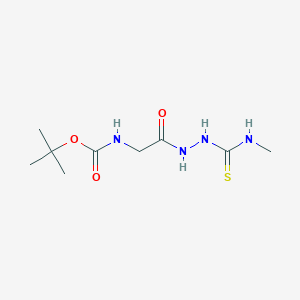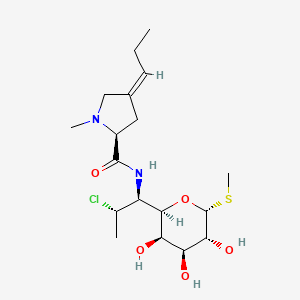![molecular formula C17H22ClNO4 B13444836 methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Pseudococaine hydrochloride is a synthetic compound structurally related to cocaine, a well-known tropane alkaloid Unlike its naturally occurring counterpart, (+)-Pseudococaine hydrochloride is synthesized in laboratories and has distinct chemical and pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pseudococaine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tropinone as a precursor, which undergoes a series of chemical reactions including reduction, esterification, and chlorination to yield the final product. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of (+)-Pseudococaine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high standards of quality and safety.
化学反应分析
Types of Reactions
(+)-Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(+)-Pseudococaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods for cocaine and its analogs.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Investigated for potential therapeutic uses, including as a local anesthetic or in the treatment of certain neurological disorders.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.
作用机制
The mechanism of action of (+)-Pseudococaine hydrochloride involves its interaction with sodium channels in nerve cells. By binding to these channels, the compound inhibits the conduction of nerve impulses, leading to local anesthesia. Additionally, it affects the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can influence mood and behavior.
相似化合物的比较
Similar Compounds
Cocaine: Naturally occurring tropane alkaloid with potent stimulant and anesthetic properties.
Procaine: Synthetic local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: Another synthetic local anesthetic with a broader range of medical applications.
Uniqueness
(+)-Pseudococaine hydrochloride is unique due to its synthetic origin and specific stereochemistry, which can result in different pharmacological effects compared to its natural and synthetic analogs. Its distinct properties make it valuable for research and potential therapeutic applications.
属性
分子式 |
C17H22ClNO4 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m1./s1 |
InChI 键 |
PIQVDUKEQYOJNR-XKKAXVAMSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


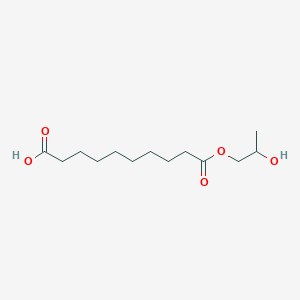
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

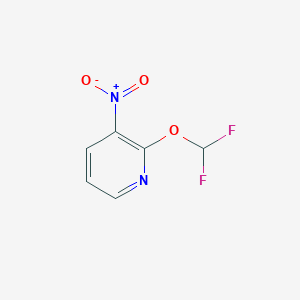
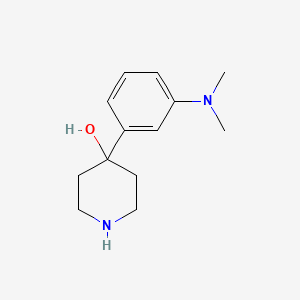
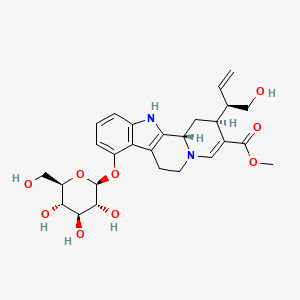
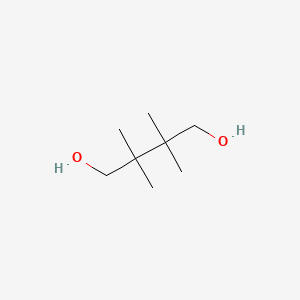
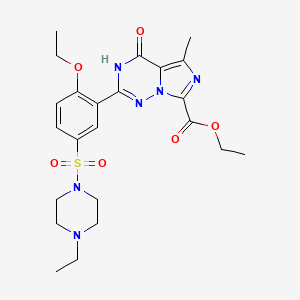
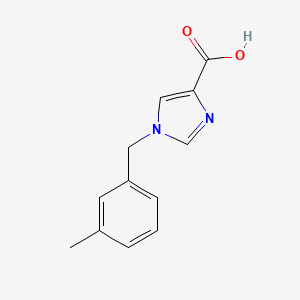
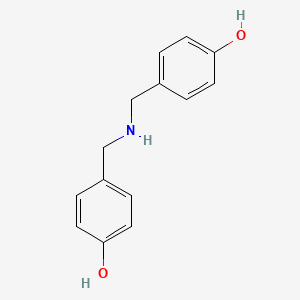
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
